2-N-Propyl Pramipexole
Overview
Description
Scientific Research Applications
Parkinson's Disease Treatment : Pramipexole is effective in treating Parkinson's disease due to its high affinity for dopamine D2-like receptors, particularly dopamine D3 receptors. It differs from other dopamine receptor agonists in selectivity, preferential affinity, and efficacy for stimulating dopamine receptors, indicating its distinct role in Parkinson's disease therapy (Piercey et al., 1996).
Amyotrophic Lateral Sclerosis (ALS) : Dexpramipexole, a derivative of pramipexole, has been tested for safety and efficacy in ALS treatment. It showed a dose-dependent attenuation of functional decline and mortality in ALS, supporting further testing in this domain (Cudkowicz et al., 2011).
Neuroprotection : Pramipexole has demonstrated neuroprotective effects against cell death in dopaminergic and non-dopaminergic cells. This action is not dependent on dopamine receptor occupation or antioxidant activity, suggesting its potential in neurodegenerative diseases treatment (Gu et al., 2004).
Antidepressant Effects : It has shown potential antidepressant activity. In animal studies, pramipexole reduced immobility time in the forced swimming test, indicating its effectiveness in treating depression (Maj et al., 2005).
Advanced Parkinson’s Disease : In advanced parkinsonian patients with motor fluctuations, pramipexole has shown significant improvement in motor function and activities of daily living, indicating its efficacy in advanced stages of the disease (Pinter et al., 1999).
Binding Sites in Rat Brain : Studies have revealed high concentrations of pramipexole binding sites in the rat brain, particularly in mesolimbic areas, suggesting its potential therapeutic profile for treating psychiatric and neurological diseases (Catnacho-Ochoa et al., 1995).
Vesicular Dopamine Uptake : Pramipexole increases vesicular dopamine uptake in synaptic vesicles, which could be relevant to the treatment of neurodegenerative disorders (Truong et al., 2003).
Traumatic Brain Injury (TBI) : Pramipexole has shown neuroprotective effects against oxidative stress and mitochondrial dysfunction following TBI in rats. Its effects may involve activation of the Nrf2/HO-1 signaling pathway, indicating its potential therapeutic application in TBI (Salman et al., 2020).
Reward Anticipation Modulation : Pramipexole modulates the neural network of reward anticipation, suggesting its potential implications in impulse control disorders related to Parkinson's disease treatment (Ye et al., 2011).
Dopamine Transporter Imaging in Parkinson Disease Progression : Pramipexole showed a reduction in the loss of striatal dopamine transporter uptake compared to levodopa in early Parkinson disease, highlighting its potential role in slowing disease progression (JAMA, 2002).
Mechanism of Action
- It has a high relative specificity and full intrinsic activity at the D2 subfamily of dopamine receptors , binding more strongly to the D3 subtype than to D2 or D4 receptors .
- The exact details of its mechanism remain unknown, but its efficacy in treating Parkinson’s symptoms (such as tremor, rigidity, and slow movement) is well-established .
- In vivo studies suggest it shields these neurons from transient forebrain ischemia and the toxic effects of substances like methamphetamine, 3-acetylpyridine, 6-hydroxydopamine, and MPTP .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Properties
IUPAC Name |
(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHVRDSQVRQBFT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154459 | |
Record name | N-Propylpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-83-7 | |
Record name | N-Propylpramipexole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYLPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.